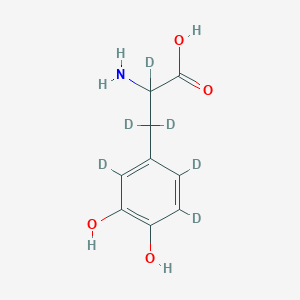

DL-Dopa-d6

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO4 |

|---|---|

Molecular Weight |

203.22 g/mol |

IUPAC Name |

2-amino-2,3,3-trideuterio-3-(2,3,6-trideuterio-4,5-dihydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,3D2,4D,6D |

InChI Key |

WTDRDQBEARUVNC-CBZPKOHTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])(C(=O)O)N)[2H])O)O)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies for Deuterated Dihydroxyphenylalanines

Chemical Synthesis Approaches for Aromatic Ring Deuteration

Chemical synthesis provides direct and versatile routes to deuterated organic molecules. For aromatic compounds like DOPA, specific methods have been developed to achieve deuteration on the benzene (B151609) ring.

Acid-catalyzed hydrogen-deuterium (H/D) exchange is a common method for replacing hydrogen atoms with deuterium (B1214612) on an aromatic ring. wikipedia.org This reaction typically involves treating the substrate with a deuterated acid, which serves as both the catalyst and the deuterium source. researchgate.net For the synthesis of ring-labeled isotopomers of L-DOPA, such as [2′,5′,6′-2H3]-L-DOPA, a modified procedure of acid-catalyzed isotopic exchange between L-DOPA and heavy water (D2O) has been employed. researchgate.net Similarly, deuterated trifluoromethanesulfonic acid (TfOD) has been utilized for the direct electrophilic deuteration of aromatic moieties in various amines, offering mild conditions and high degrees of deuteration. researchgate.net

One study reported the synthesis of [2′,5′,6′-2H3]-l-DOPA through an acid-catalyzed isotopic exchange between native l-DOPA and heavy water. researchgate.net Another approach involves the use of deuterated triflic acid (TfOD) which can facilitate H/D exchange at room temperature for aromatic amino acids like phenylalanine and tyrosine. researchgate.net

Achieving selective deuteration at specific positions on the aromatic ring requires more controlled strategies. While general acid-catalyzed methods can lead to multiple deuterations, regiospecific methods aim to introduce deuterium at predefined sites. The development of efficient and broadly applicable methods for the selective incorporation of deuterium atoms is of extreme importance. rsc.org

Recent advancements have focused on metal-free synthesis of amines selectively deuterated at their α and/or β positions. rsc.org While this particular study focuses on side-chain deuteration, the underlying principles of developing highly selective catalytic systems are applicable to aromatic ring deuteration as well. For instance, the synthesis of [5′-2H]-L-DOPA was achieved in a two-step reaction involving an initial acid-catalyzed isotopic exchange between L-tyrosine and deuterated water to produce [3′,5′-2H2]-L-tyrosine, which was then enzymatically hydroxylated. researchgate.net

Acid-Catalyzed Isotope Exchange Procedures

Chemo-Enzymatic Synthesis Techniques for Stereospecific Isotopic Labeling

Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic catalysis to produce complex, stereospecifically labeled molecules. researchgate.netd-nb.info These techniques are particularly valuable for the synthesis of isotopically labeled amino acids like DOPA. researchgate.netd-nb.info

Enzymes such as tyrosine phenol-lyase and tyrosinase have been instrumental in these synthetic pathways. researchgate.netresearchgate.net For example, the synthesis of five different isotopomers of L-DOPA labeled with deuterium, tritium, and carbon-14 (B1195169) has been reported, where selectively labeled L-tyrosine isotopomers were hydroxylated using tyrosinase isolated from mushrooms. researchgate.net This highlights the power of enzymes in achieving specific transformations on complex molecules.

Another example is the stereospecific replacement of deuterium in the alpha-carbon side chain position of dopamine (B1211576), which was achieved by the decarboxylation of L-DOPA using hog kidney aromatic amino acid decarboxylase. nih.gov While this example pertains to the side chain, it demonstrates the principle of using enzymes to achieve high stereospecificity in isotopic labeling. The combination of chemical and enzymatic steps allows for the creation of a wide range of specifically labeled aromatic L-amino acids for mechanistic studies of enzymatic reactions. d-nb.info

Advancements in Production and Purification of Deuterated Compounds for Research

The increasing demand for deuterated compounds in research, particularly in fields like medicinal chemistry and structural biology, has driven advancements in their production and purification. rsc.orgresearchgate.net The synthesis of these compounds is often followed by rigorous purification to ensure high isotopic and chemical purity.

High-performance liquid chromatography (HPLC) is a crucial technique for the purification of deuterated compounds. researchgate.net For instance, in the preparation of 6-[18F]fluoro-L-DOPA, replacing a silica-gel-based HPLC column with a polymer-based one significantly increased the radiochemical purity of the final product. researchgate.net Furthermore, the development of efficient analytical methods is essential to characterize the final products. A method for the determination of L-DOPA and its metabolite in plasma and cerebrospinal fluid was developed using gas chromatography-electron capture negative ion mass spectrometry, which required purification of the samples by solvent extraction. tue.nl

Recent strategies have also focused on developing more efficient and environmentally friendly synthesis methods. For example, an organophotocatalytic method for the α-deuteration of primary amines using D2O as the deuterium source offers a cost-effective and metal-free approach. nih.gov Additionally, iterative continuous-flow deuteration processes are being explored to achieve high isotopic purities in a fast and productive manner. nih.gov

Advanced Analytical Techniques for Dl Dopa 2,5,6 D6 and Its Metabolites

Mass Spectrometry-Based Quantification and Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique for the detection and quantification of DL-DOPA-2,5,6-d6 and its metabolic products. Its high sensitivity and specificity allow for the precise measurement of these compounds even at low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the trace analysis of DL-DOPA-2,5,6-d6 and its metabolites in various biological matrices. sci-hub.senih.gov This technique combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.gov The use of reversed-phase liquid chromatography is common for analyzing polar molecules like DOPA and its derivatives. sci-hub.se

In a typical LC-MS/MS workflow, the sample is first subjected to a sample preparation step, such as protein precipitation or solid-phase extraction, to remove interfering substances. sci-hub.se The prepared sample is then injected into the LC system, where the analytes of interest are separated on a chromatographic column. Following separation, the compounds enter the mass spectrometer, where they are ionized, fragmented, and detected. The specificity of this method is enhanced by monitoring specific precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode. unibas.it For instance, a study developing an LC-MS/MS method for L-dopa in beans utilized the specific fragmentation of the analyte to ensure selectivity. unibas.it

The use of deuterated internal standards, such as DL-DOPA-2,5,6-d6 itself or other deuterated analogs like dopamine-d4, is crucial for accurate quantification. mdpi.com These standards have similar chemical and physical properties to the analyte but a different mass, allowing for correction of variations during sample preparation and analysis. mdpi.com

Table 1: Example of LC-MS/MS Parameters for DOPA Analysis

| Parameter | Setting |

|---|---|

| Chromatography | |

| Column | C18 (e.g., 4.6 mm × 150 mm, 1.8 µm) nih.gov |

| Mobile Phase | Gradient elution with 0.2% formic acid in water and methanol (B129727) nih.gov |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) nih.gov |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) nih.govunibas.it |

High-Resolution Mass Spectrometry for Isotopic Discrimination

High-resolution mass spectrometry (HRMS) offers the capability to distinguish between ions with very similar mass-to-charge ratios, which is essential for isotopic discrimination. biorxiv.org This is particularly important when analyzing deuterated compounds like DL-DOPA-2,5,6-d6, as it allows for clear differentiation from their endogenous, non-deuterated counterparts. nih.gov Techniques like isotope ratio mass spectrometry (IRMS) are specialized for determining the abundance of different isotopes within a sample. nih.govwvu.edu

HRMS instruments, such as Fourier-transform mass spectrometers, can achieve high resolving power, enabling the separation of the mass signals of the deuterated and non-deuterated forms of DOPA and its metabolites. biorxiv.org For example, in a study using a derivatization agent (TMPy), the TMPy-labeled L-DOPA was detected at an m/z of 302.1, while its deuterated (d3) version was detected at 305.0, a clear mass shift of 3 Da. plos.orgplos.org This level of precision is critical for accurately tracking the metabolic fate of the administered deuterated compound.

Challenges in Quantitative Analysis Posed by Natural Isotope Abundance

While deuterated compounds are powerful tools, their quantitative analysis can be complicated by the natural abundance of stable isotopes, particularly carbon-13 (¹³C). Even in non-labeled compounds, the presence of naturally occurring heavy isotopes contributes to a small but measurable signal at masses higher than the monoisotopic mass. When analyzing a deuterated compound, these natural isotope peaks from the endogenous, non-deuterated compound can overlap with the signal of the deuterated analyte, potentially leading to overestimation. nih.govresearchgate.net

Accurate quantification, therefore, requires careful consideration and correction for this natural isotopic contribution. This can be achieved through various data analysis strategies and the use of appropriate calibration standards and blank samples. nih.gov Furthermore, while deuterium (B1214612) labeling is a cost-effective method for preparing internal standards, the "isotope effect" can sometimes cause slight differences in chromatographic retention times between the deuterated and non-deuterated compounds, which must be accounted for in the analytical method. mdpi.com

Imaging Mass Spectrometry (IMS) for Spatiotemporal Localization Studies

Imaging Mass Spectrometry (IMS) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections. nih.gov This provides invaluable information on where a compound and its metabolites are located within a biological system at a specific point in time.

Visualizing Distribution in Biological Tissues

IMS techniques, such as matrix-assisted laser desorption/ionization (MALDI)-IMS, have been successfully used to map the distribution of L-DOPA and its metabolites in brain tissue. nih.gov In a typical MALDI-IMS experiment, a thin tissue section is coated with a matrix that facilitates the desorption and ionization of the analytes. A laser is then rastered across the tissue surface, and a mass spectrum is acquired at each point. This collection of spectra is then used to generate an image that shows the intensity and location of specific molecules.

Research has shown that after administration of deuterated L-DOPA, the compound can be visualized in specific brain regions. For example, studies have demonstrated the localization of deuterated L-DOPA in the brainstem. plos.orgplos.org This ability to directly visualize the compound's distribution provides crucial insights into its uptake and accumulation in different anatomical structures. nih.gov

Differentiation of Endogenous versus Exogenous DOPA Species

A key advantage of using a deuterated compound like DL-DOPA-2,5,6-d6 in conjunction with IMS is the ability to distinguish it from the naturally occurring (endogenous) DOPA. nih.gov The mass difference between the deuterated and non-deuterated forms allows for their separate detection and imaging.

For instance, by administering a deuterated form of L-DOPA (D3-L-DOPA), researchers were able to identify and image both the exogenous D3-L-DOPA and its metabolite, D3-dopamine, in mouse brain tissue. plos.orgplos.org This allowed them to track the metabolic conversion of the administered drug and differentiate its distribution from that of the endogenous catecholamines. nih.gov The ability to simultaneously image both endogenous and exogenous species provides a powerful tool for studying the effects of the administered compound on the natural metabolic pathways. plos.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| DL-DOPA-2,5,6-d6 | - |

| L-DOPA (Levodopa) | L-DOPA |

| Dopamine (B1211576) | DA |

| Norepinephrine (B1679862) | NE |

| 2,4,6-trimethylpyrylium tetrafluoroborate | TMPy |

| Carbon-13 | ¹³C |

| 3,4-dihydroxyphenylacetic acid | DOPAC |

| Homovanillic acid | HVA |

| D-DOPA | D-DOPA |

| Tyrosine | - |

| Serotonin | - |

| Metanephrine | - |

| Normetanephrine | - |

| 3-methoxytyramine | 3-MT |

| Vanillylmandelic acid | VMA |

| 5-hydroxyindoleacetic acid | 5-HIAA |

| Dopamine-d4 | DA-d4 |

| DL-norepinephrine-d6 | NE-d6 |

Chromatographic Separations for Isomeric and Metabolite Resolution (e.g., HPLC)

The accurate quantification of L-DOPA and its metabolites in biological matrices is fundamentally dependent on the efficacy of the chromatographic separation preceding mass spectrometric detection. The use of DL-DOPA-2,5,6-d6 as a stable isotope-labeled internal standard (SIL-IS) necessitates a chromatographic method capable of resolving the target analytes from a complex mixture of endogenous compounds, isomers, and potential interferences. High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the gold standard for this application.

The primary objective of the HPLC method is to achieve temporal separation of L-DOPA from its major metabolites, such as 3-O-methyldopa (3-OMD), dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). While DL-DOPA-2,5,6-d6 is designed to co-elute with endogenous L-DOPA due to their near-identical physicochemical properties, its separation from the metabolites and their respective internal standards is critical. This separation prevents ion suppression or enhancement in the mass spectrometer source, a phenomenon where co-eluting compounds interfere with the ionization efficiency of the target analyte, leading to inaccurate quantification.

Reversed-phase HPLC (RP-HPLC) is the most prevalent technique employed for this analysis. A typical method utilizes a C18 stationary phase column and a gradient elution program with a binary mobile phase system. The system generally consists of an aqueous phase (Mobile Phase A), often water with a small percentage of an acidifier like formic acid, and an organic phase (Mobile Phase B), such as acetonitrile (B52724) or methanol, also containing an acidifier. The acidifier serves to protonate the analytes, improving peak shape and enhancing ionization efficiency for positive-ion mode mass spectrometry.

A representative gradient elution program is detailed in Table 1. The program begins with a high aqueous content to retain the polar analytes on the column, followed by a gradual increase in the organic phase concentration to elute the compounds in order of increasing hydrophobicity.

| Time (min) | Flow Rate (mL/min) | Mobile Phase A (%) | Mobile Phase B (%) | Action |

|---|---|---|---|---|

| 0.0 | 0.5 | 98.0 | 2.0 | Sample Injection & Initial Hold |

| 1.0 | 0.5 | 98.0 | 2.0 | Isocratic Hold |

| 5.0 | 0.5 | 5.0 | 95.0 | Linear Gradient Elution |

| 6.0 | 0.5 | 5.0 | 95.0 | Column Wash |

| 6.1 | 0.5 | 98.0 | 2.0 | Return to Initial Conditions |

| 8.0 | 0.5 | 98.0 | 2.0 | Column Re-equilibration |

Under such conditions, the analytes are separated based on their polarity. L-DOPA, being highly polar, elutes relatively early. Its metabolites, which are progressively less polar, are retained longer on the column. The resulting retention times demonstrate clear resolution between the key metabolic species, as shown in Table 2. This baseline or near-baseline separation is paramount for robust and reproducible quantification. It is important to note that the labeled internal standard, DL-DOPA-2,5,6-d6, exhibits a retention time identical to that of unlabeled L-DOPA. Their differentiation is achieved by the mass spectrometer based on their mass-to-charge (m/z) ratio.

| Compound | Abbreviation | Expected Retention Time (min) | Notes |

|---|---|---|---|

| L-DOPA | L-DOPA | 2.15 | Endogenous Analyte |

| DL-DOPA-2,5,6-d6 | DOPA-d6 | 2.15 | Internal Standard, co-elutes with L-DOPA |

| Dihydroxyphenylacetic acid | DOPAC | 2.98 | Metabolite |

| 3-O-methyldopa | 3-OMD | 3.45 | Metabolite |

| Homovanillic acid | HVA | 4.32 | Metabolite |

Isomeric Resolution

Standard reversed-phase chromatography is achiral and cannot distinguish between enantiomers. Therefore, an RP-HPLC system will not separate the D- and L-enantiomers within the DL-DOPA-2,5,6-d6 standard, nor will it separate endogenous L-DOPA from any potential D-DOPA present. For research applications requiring the specific quantification of each enantiomer, chiral chromatography is necessary. This is accomplished using a chiral stationary phase (CSP) that creates a stereospecific environment. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly used. In a chiral system, the D- and L-enantiomers form transient diastereomeric complexes with the CSP, which have different interaction energies. This differential interaction results in different retention times, allowing for their separation and individual quantification. Such analysis is critical in studies investigating the stereospecific metabolism or activity of DOPA enantiomers.

Investigations into Metabolic Pathways and Biotransformation of Dl Dopa 2,5,6 D6

Enzymatic Conversion and Kinetic Isotope Effects

The metabolism of DL-DOPA-2,5,6-d6 is mediated by a series of enzymes that are central to catecholamine biosynthesis and degradation. The presence of deuterium (B1214612) at sites of enzymatic action provides insight into the mechanisms and rate-limiting steps of these transformations.

Aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase (DDC), is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme that catalyzes the conversion of L-DOPA to dopamine (B1211576). wikipedia.orgtaylorandfrancis.comuniprot.org This reaction is a critical step in the biosynthesis of the neurotransmitter dopamine. genecards.org The enzymatic mechanism involves the removal of the carboxyl group from the amino acid side chain of L-DOPA. taylorandfrancis.com

In the case of DL-DOPA-2,5,6-d6, the deuteration occurs on the aromatic ring and the alpha- and beta-carbons of the side chain. The decarboxylation reaction, however, involves the cleavage of the C-C bond between the alpha-carbon and the carboxyl carbon. Since no C-D bond is broken during this enzymatic step, a significant primary kinetic isotope effect is not anticipated for the AADC-mediated conversion of DL-DOPA-2,5,6-d6 to its corresponding deuterated dopamine metabolite, dopamine-d6. The enzyme efficiently catalyzes this conversion, with the primary influence of deuteration being observed in subsequent metabolic steps.

Table 1: AADC-Mediated Decarboxylation of DL-DOPA-2,5,6-d6

| Substrate | Enzyme | Product | Expected Primary KIE |

|---|

Monoamine oxidase (MAO) is a flavoenzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines, including dopamine. researchgate.netwikipedia.org This process is crucial for the degradation and inactivation of neurotransmitters. acs.org MAO exists in two isoforms, MAO-A and MAO-B, both of which can metabolize dopamine. wikipedia.org The reaction mechanism involves the cleavage of the C-H bond at the carbon alpha to the amino group. snmjournals.orgnih.gov

The dopamine-d6 produced from DL-DOPA-2,5,6-d6 contains a deuterium atom at this alpha-carbon position. The cleavage of this C-D bond is known to be the rate-limiting step in the deamination process. nih.gov Consequently, a significant primary kinetic isotope effect is observed. Studies have shown that substituting the α-hydrogen atoms of biogenic amines with deuterium can reduce the rate of MAO-catalyzed oxidation by a substantial factor. snmjournals.org This slowing of the metabolic breakdown of deuterated dopamine by MAO has been demonstrated in preclinical and clinical studies with other deuterated L-DOPA analogues. nih.gov This effect has been exploited in the design of PET imaging agents to slow metabolic trapping and improve pharmacokinetic profiles. nih.gov

Table 2: Kinetic Isotope Effect in MAO-Catalyzed Deamination

| Substrate Type | Position of Deuteration | Observed Effect | Reference |

|---|---|---|---|

| Biogenic Amines | α-carbon | Reduced rate of oxidation | snmjournals.org |

| Deuterated Dopamine | α-carbon | Slower metabolic breakdown | nih.gov |

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolic inactivation of catecholamines, including L-DOPA and dopamine. wikipedia.orggenecards.org It catalyzes the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring structure. genecards.orgnih.gov The reaction proceeds via an ordered mechanism where SAM binds first, followed by a magnesium ion and then the catechol substrate. nih.gov

Investigations into the kinetic isotope effects of the COMT-catalyzed reaction have primarily focused on deuteration of the transferring methyl group of SAM. These studies revealed a significant inverse secondary KIE (kCH3/kCD3 < 1), indicating an SN2-like transition state that is tightly packed. nih.gov For the substrate DL-DOPA-2,5,6-d6, the deuterium atoms are located on the aromatic ring and the side chain, distant from the site of methylation (the 3- or 4-hydroxyl group). Therefore, the cleavage of a C-D bond is not part of the reaction mechanism. Any influence would be a minor secondary isotope effect, and the rate of methylation of DL-DOPA-2,5,6-d6 or its metabolite dopamine-d6 by COMT is not expected to be significantly different from their non-deuterated counterparts. Studies have also shown that solvent isotope effects can alter COMT's catalytic activity by affecting the protein's conformation and flexibility. eurekaselect.comnih.gov

Table 3: COMT-Catalyzed Methylation and Isotope Effects

| Reaction | Isotopic Substitution | Observed KIE | Significance |

|---|---|---|---|

| Methylation of 3,4-dihydroxyacetophenone | Deuteration of methyl group on SAM | Inverse (V/sub CH3//V/sub CD3/ = 0.83 ± 0.05) | Indicates a tight, SN2-like transition state. |

Dopamine beta-hydroxylase (DBH) is a copper-containing monooxygenase that catalyzes the conversion of dopamine to norepinephrine (B1679862), a critical step in the catecholamine biosynthetic pathway. researchgate.netscbt.com The enzymatic reaction involves the hydroxylation of the β-carbon of the dopamine side chain, requiring molecular oxygen and a reducing agent like ascorbate. researchgate.net

This reaction mechanism necessitates the cleavage of a C-H bond at the β-carbon. The dopamine-d6 generated from DL-DOPA-2,5,6-d6 possesses deuterium atoms at this β-position. Consequently, a large primary kinetic isotope effect is expected for the DBH-catalyzed hydroxylation of dopamine-d6. nih.gov Studies measuring this effect have reported values as high as 9.4-11, confirming that C-H bond cleavage is a major rate-determining step. nih.gov This significant KIE leads to a slower rate of conversion of deuterated dopamine to deuterated norepinephrine, a principle that has been noted in the development of deuterated drugs. nih.gov

Table 4: Kinetic Isotope Effects in the Dopamine Beta-Hydroxylase Reaction

| Substrate | Isotope Effect Measured | Value | Implication |

|---|---|---|---|

| Dopamine | α-deuterium isotope effect (Dkα) | 1.19 ± 0.06 | Stepwise process for C-H cleavage and C-O bond formation. nih.gov |

| Dopamine | Primary deuterium isotope effect | 9.4-11 | C-H bond cleavage is rate-determining. nih.gov |

Tyrosinase is a copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.gov It exhibits two distinct catalytic activities: the hydroxylation of L-tyrosine to L-DOPA (a monophenolase or cresolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (a diphenolase or catecholase activity). nih.govnih.gov For the metabolism of DL-DOPA-2,5,6-d6, the relevant reaction is its oxidation to the corresponding deuterated dopaquinone.

This oxidation involves the removal of two electrons and two protons from the catechol hydroxyl groups of DOPA. researchgate.net Kinetic isotope effect studies on tyrosinase have often focused on the role of the phenolic proton by observing KIEs upon its deuteration or by measuring solvent isotope effects. nih.govpnas.org In DL-DOPA-2,5,6-d6, the deuterium atoms are on the carbon backbone and the aromatic ring, not on the hydroxyl groups themselves. As no C-D bond is directly broken during the oxidation to dopaquinone, a significant primary KIE is not expected for this reaction. Any observed effect would be secondary in nature and likely small.

Table 5: Catalytic Reactions of Tyrosinase in Melanin Biosynthesis

| Reaction | Substrate | Product | Cofactor/Inhibitor |

|---|---|---|---|

| Monophenol Hydroxylation | Tyrosine | L-DOPA | Requires DOPA as a cofactor. nih.gov |

| Catechol Dehydrogenation | L-DOPA | Dopaquinone | DOPA is the substrate. nih.gov |

Glutathione (B108866) S-Transferases (GSTs) are a family of detoxification enzymes that catalyze the conjugation of reduced glutathione (GSH) to a wide variety of electrophilic substrates. nih.govmdpi.com The highly reactive dopaquinone, formed from the oxidation of DOPA by enzymes like tyrosinase, is one such substrate. The conjugation of GSH to dopaquinone is a neuroprotective mechanism, preventing the formation of potentially toxic downstream metabolites. researchgate.netstress.cl

The GST-catalyzed reaction is a Michael addition, where the nucleophilic sulfur atom of GSH attacks the quinone ring. mdpi.com For dopaquinone, this attack predominantly occurs at the C-5 position of the ring, leading to the formation of 5-S-glutathionyl-dopa. stress.clresearchgate.net The substrate DL-DOPA-2,5,6-d6 contains a deuterium atom at this C-5 position. The enzymatic conjugation would involve the formation of a new carbon-sulfur bond at this site, which would affect the C-D bond. This process is expected to exhibit a primary kinetic isotope effect, potentially altering the rate of detoxification. The GSTM2 isozyme, in particular, has been shown to be efficient in catalyzing this conjugation, highlighting its neuroprotective role. mdpi.com

Table 6: Glutathione S-Transferase (GST) Catalyzed Conjugation

| Enzyme | Substrate Quinone | Site of Conjugation | Product |

|---|---|---|---|

| GST M2-2 | Dopa o-quinone | C-5 of the ring | 5-S-glutathionyl-dopa stress.cl |

Tyrosinase and Associated Enzymes in DOPA Metabolism

Deuteration Impact on Metabolic Stability and Enzyme Turnover Rates

The substitution of hydrogen with its heavier, stable isotope deuterium at specific molecular positions can significantly alter the pharmacokinetic profile of a drug. informaticsjournals.co.injuniperpublishers.com This strategy, known as deuteration, is predicated on the kinetic isotope effect (KIE), where the increased mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.combioscientia.de Consequently, reactions involving the cleavage of a C-D bond typically proceed at a slower rate than those involving a C-H bond. assumption.edu For drug molecules, this can translate to reduced rates of metabolism, particularly when C-H bond cleavage is the rate-limiting step in their enzymatic breakdown. juniperpublishers.comgoogle.com

In the context of DL-DOPA-2,5,6-d6, the deuterium atoms are placed on the catechol ring of the molecule. theclinivex.com This specific labeling pattern influences its metabolic stability and the turnover rates of enzymes involved in its catabolism. The primary mechanism underlying this altered stability is the deuterium kinetic isotope effect, which manifests as a decreased rate of systemic clearance and a prolongation of the biological half-life. juniperpublishers.com While the pharmacodynamics of deuterated compounds are generally almost identical to their non-deuterated counterparts, the metabolic differences can be clinically relevant. bioscientia.de Studies on other deuterated pharmaceuticals, such as deutetrabenazine, have demonstrated that this approach can slow catabolism, allowing for reduced dosage and longer dosing intervals. bioscientia.degoogleapis.com

Table 1: General Effects of Deuteration on Drug Metabolism

| Feature | Impact of Deuteration | Underlying Principle |

|---|---|---|

| Bond Strength | C-D bond is stronger than C-H bond. juniperpublishers.com | Greater atomic mass of deuterium. juniperpublishers.com |

| Reaction Rate | Slower cleavage of C-D bonds in enzymatic reactions. | Kinetic Isotope Effect (KIE). assumption.edulibretexts.org |

| Metabolic Stability | Increased; slower rate of metabolic breakdown. informaticsjournals.co.in | Reduced rate of clearance. juniperpublishers.com |

| Biological Half-life | Often prolonged. informaticsjournals.co.injuniperpublishers.com | Slower catabolism. bioscientia.de |

Influence on Carbon-Hydrogen Bond Cleavage in Metabolic Reactions

The foundational principle of increased metabolic stability in deuterated compounds is the kinetic isotope effect (KIE) on C-H bond cleavage. libretexts.org A C-D bond is approximately 6 to 10 times more stable than a C-H bond, meaning it requires more energy to be broken. informaticsjournals.co.in This difference in bond dissociation energy leads to slower reaction rates when C-D bond cleavage is involved. libretexts.org

Metabolic processes, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, often involve the oxidative cleavage of C-H bonds. bioscientia.de By replacing a hydrogen atom with deuterium at a site of metabolic attack, the rate of this enzymatic reaction can be significantly reduced. The magnitude of the KIE (expressed as the ratio of reaction rates, kH/kD) can be as high as 7 or 8 for deuterium substitution, indicating a substantial decrease in the reaction rate. libretexts.org This effect is most pronounced when the bond cleavage is the rate-determining step of the metabolic pathway. libretexts.org For DL-DOPA-2,5,6-d6, while the primary metabolic pathways involve enzymes other than CYP450 for its initial transformations, any subsequent metabolism that involves oxidation of the deuterated benzene (B151609) ring would be subject to this kinetic isotope effect.

Isotopic labeling with deuterium can not only slow the rate of metabolism but also potentially alter the resulting metabolite profile. bioscientia.de This phenomenon, sometimes referred to as "metabolic switching," occurs when the slowing of a primary metabolic pathway allows alternative, normally minor, pathways to become more prominent. juniperpublishers.combioscientia.de This can lead to changes in the ratio of parent drug to metabolites or shifts in the quantities of different metabolites formed. juniperpublishers.com

However, in some cases, deuteration slows down the degradation of the compound without changing the metabolic pathway itself. For instance, a study on SD-1077, a selectively deuterated form of L-DOPA, found that its metabolism followed the same scheme as non-deuterated L-DOPA, producing the same major metabolites like 3-O-methyldopa (3-OMD), 3,4-dihydroxyphenylacetic acid (DOPAC), and homovanillic acid (HVA). nih.gov The study showed no significant differences in the total amounts of L-DOPA or its key metabolites excreted in urine compared to the non-deuterated version, suggesting that for this particular deuterated analog, metabolic switching was not a major factor. nih.gov Given that DL-DOPA-2,5,6-d6 is also a ring-deuterated DOPA, its biotransformation is expected to yield deuterated versions of the standard DOPA metabolites, although the relative concentrations might be influenced by the KIE on subsequent enzymatic steps.

Pathways of Derivative Formation in Research Models

DL-DOPA is the racemic mixture of D-DOPA and L-DOPA. nih.gov L-DOPA is a crucial amino acid that serves as the biological precursor for the synthesis of catecholamine neurotransmitters. wikipedia.orgbritannica.com In research models, DL-DOPA-2,5,6-d6 acts as a stable isotope-labeled tracer, allowing scientists to follow its conversion into various biologically important derivatives. theclinivex.commedchemexpress.com

The primary and most well-known metabolic pathway for L-DOPA is its conversion into the catecholamine neurotransmitters: dopamine, norepinephrine, and epinephrine. wikipedia.orgbritannica.com This multi-step enzymatic process is central to neurochemistry.

Dopamine Formation: L-DOPA is transported into the brain where it is converted to dopamine. nih.gov This reaction is catalyzed by the enzyme DOPA decarboxylase (DDC), also known as aromatic L-amino acid decarboxylase (AADC). nih.govnih.gov This enzyme removes the carboxyl group from L-DOPA. nih.gov Since the deuteration in DL-DOPA-2,5,6-d6 is on the aromatic ring and not the side chain where decarboxylation occurs, this initial conversion to dopamine-d3 is not expected to be significantly affected by a primary kinetic isotope effect. akjournals.com

Norepinephrine Formation: In neurons that synthesize norepinephrine, the newly formed dopamine is transported into synaptic vesicles. cvpharmacology.com Inside these vesicles, the enzyme dopamine β-hydroxylase (DBH) catalyzes the hydroxylation of dopamine at the beta-carbon of the side chain to form norepinephrine. nih.govcvpharmacology.com

Epinephrine Formation: The final step in the pathway occurs in a specific subset of neurons and in the adrenal medulla. nih.govcvpharmacology.com The enzyme phenylethanolamine N-methyltransferase (PNMT) transfers a methyl group from S-adenosylmethionine to the nitrogen atom of norepinephrine, yielding epinephrine. nih.gov

Using DL-DOPA-2,5,6-d6 in research allows for the tracing of these deuterated products (dopamine-d3, norepinephrine-d3, and epinephrine-d3) through these critical biosynthetic pathways. medchemexpress.com

Table 2: Key Enzymes in Catecholamine Biosynthesis from L-DOPA

| Step | Precursor | Enzyme | Product | Location of Reaction |

|---|---|---|---|---|

| 1 | L-DOPA | DOPA decarboxylase (DDC) / Aromatic L-amino acid decarboxylase (AADC) nih.gov | Dopamine nih.gov | Cytoplasm of catecholaminergic neurons cvpharmacology.com |

| 2 | Dopamine | Dopamine β-hydroxylase (DBH) nih.gov | Norepinephrine nih.gov | Synaptic vesicles cvpharmacology.com |

| 3 | Norepinephrine | Phenylethanolamine N-methyltransferase (PNMT) nih.gov | Epinephrine nih.gov | Adrenal medulla, specific brainstem neurons nih.gov |

Oxidative Metabolites and Quinone Species Formation

Beyond neurotransmitter synthesis, DOPA can undergo oxidation to form highly reactive quinone species. This process can occur via auto-oxidation or be catalyzed by enzymes like tyrosinase. nih.gov The oxidation of DOPA first yields DOPAquinone. davuniversity.org These quinones are electrophilic molecules that can react with cellular nucleophiles, such as cysteine residues in proteins, potentially altering their function. nih.govnih.gov

The formation of DOPA quinone is a critical step that can lead to different outcomes. It is an intermediate in the pathway to melanin synthesis but is also implicated in L-DOPA-induced neurotoxicity due to its high reactivity. nih.gov In research models, DL-DOPA-2,5,6-d6 would be oxidized to the corresponding deuterated DOPAquinone-d3. This labeled quinone can be used to study its subsequent reactions, including the formation of cysteinyl-DOPA adducts and other oxidative metabolites. nih.govuni.lu The formation of these quinones and their reaction with DNA to form depurinating adducts has been studied as a potential mechanism in the etiology of neurodegenerative diseases. researchgate.net

L-DOPA is a key intermediate in the biosynthesis of melanin, the pigment responsible for coloration in skin, hair, and eyes. davuniversity.org The DOPA melanin pathway is initiated by the enzyme tyrosinase, a copper-containing oxygenase, which oxidizes L-DOPA to dopaquinone. davuniversity.orgplos.org

Following its formation, dopaquinone undergoes a series of reactions, including intramolecular cyclization, to form intermediates like dopachrome (B613829) and 5,6-dihydroxyindole (B162784) (DHI). davuniversity.org These indole (B1671886) molecules then polymerize to form eumelanin, which is typically black or brown. researchgate.net Alternatively, in the presence of cysteine, dopaquinone can be diverted to a different pathway, leading to the formation of sulfur-containing pheomelanin, which has a reddish-yellow color. davuniversity.orgresearchgate.net

The use of DL-DOPA-2,5,6-d6 in research provides a powerful tool to investigate the intricacies of melanogenesis. By tracing the incorporation of the deuterium label into the melanin polymer, researchers can elucidate the reaction mechanisms and the structure of the final pigment. plos.orgeinsteinmed.edu This is particularly valuable as the exact structure of melanin is complex and heterogeneous. davuniversity.org

Pharmacokinetic and Distribution Studies in Preclinical Models

Absorption, Distribution, and Elimination Kinetics in Animal Models

The replacement of hydrogen with deuterium (B1214612) in the L-DOPA molecule significantly alters its pharmacokinetic profile in animal models. medchemexpress.cominformaticsjournals.co.in

Studies comparing deuterated L-DOPA (specifically, triply deuterated α,β,β-D3-L-DOPA) with its non-deuterated counterpart reveal significant differences in their pharmacokinetic profiles. While the plasma concentration-time profiles of deuterated L-DOPA (SD-1077) and standard L-DOPA are comparable following oral administration in healthy human subjects, key differences emerge in the metabolism and subsequent availability of dopamine (B1211576). nih.govnih.gov

In rat microdialysis experiments, d3-L-DOPA demonstrated a significant increase in the bioavailability of d3-dopamine in the striatum compared to conventional L-DOPA. google.com This suggests that while the initial absorption of the parent drug may be similar, the deuterated form leads to a more robust presence of its active metabolite in the brain. google.com Furthermore, a study in healthy volunteers showed that systemic exposure to dopamine was significantly higher after administration of deuterated L-DOPA (SD-1077) compared to non-deuterated L-DOPA. nih.govnih.gov

Interestingly, the urinary excretion of the parent L-DOPA, whether deuterated or not, is largely complete within 8 hours post-dose, with the highest amounts excreted in the first 2 hours. nih.gov There were no significant differences in the total amounts of L-DOPA and its metabolites, such as HVA and DOPAC, excreted in the urine between the two forms. nih.gov

Deuteration has a pronounced effect on the half-life and systemic exposure of dopamine derived from its L-DOPA precursor. The primary mechanism behind this is the kinetic isotope effect, where the stronger carbon-deuterium bond slows down enzymatic degradation. informaticsjournals.co.injuniperpublishers.com Specifically, deuteration at the α- and β-carbon positions of L-DOPA slows the breakdown of the resulting deuterated dopamine by monoamine oxidase (MAO) and dopamine β-hydroxylase (DBH). nih.gov

This reduced metabolic breakdown leads to a prolonged half-life of dopamine in the brain. ki.semichaeljfox.org In rat microdialysis studies, α,β,β-D3-L-DOPA was shown to dramatically increase the duration of dopamine output compared to standard L-DOPA. ki.se This prolonged presence of dopamine in the striatum is a key advantage of the deuterated form. google.com

Consequently, systemic exposure to dopamine is enhanced. In human studies, the maximum concentration (Cmax) and the area under the curve (AUC) for dopamine were significantly higher after administration of deuterated L-DOPA compared to the non-deuterated form. nih.govnih.gov This increased exposure is achieved without a significant increase in the peak concentrations of dopamine in the brain, suggesting a more stable and sustained therapeutic effect. nih.gov

Comparative Pharmacokinetics of Deuterated versus Non-Deuterated Forms

Blood-Brain Barrier Permeation and Central Nervous System Disposition

DL-DOPA-2,5,6-d6, like its non-deuterated counterpart, can cross the blood-brain barrier (BBB). medchemexpress.commedchemexpress.com The disposition within the central nervous system (CNS) is a critical aspect of its therapeutic potential.

Once across the BBB, deuterated L-DOPA and its metabolites exhibit a specific distribution pattern within the brain. Imaging mass spectrometry studies in mice administered D3-L-DOPA have shown that both L-DOPA and D3-L-DOPA are localized in the brainstem. plos.orgplos.org In contrast, their respective metabolites, dopamine and D3-dopamine, are primarily found in the striatum and locus coeruleus. plos.orgplos.orgresearchgate.net

This differential localization suggests that L-DOPA accumulates in the brainstem without being immediately metabolized to downstream monoamines. plos.orgplos.org The subsequent conversion to dopamine and its deuterated analogue occurs predominantly in regions like the striatum, which are rich in dopaminergic neurons. mdpi.comnih.gov Studies in rats have shown that the highest accumulation of L-DOPA occurs in the M1 cortex, while the highest levels of dopamine are found in the striatum. mdpi.com

The table below summarizes the regional distribution of L-DOPA and its metabolites in the rodent brain based on imaging and biochemical studies.

| Compound | Primary Brain Regions of Localization |

| L-DOPA / D3-L-DOPA | Brainstem, M1 Cortex plos.orgplos.orgmdpi.com |

| Dopamine / D3-Dopamine | Striatum, Locus Coeruleus plos.orgplos.orgresearchgate.net |

| Norepinephrine (B1679862) / D3-Norepinephrine | Striatum, Locus Coeruleus plos.orgplos.orgresearchgate.net |

This table is based on findings from multiple preclinical studies and illustrates the general distribution patterns.

The introduction of deuterated L-DOPA allows for the tracing of neurotransmitter dynamics. The conversion of D3-L-DOPA to D3-dopamine and subsequently to other metabolites can be monitored, providing insights into dopamine turnover. The slower metabolism of deuterated dopamine, due to the kinetic isotope effect, leads to a prolonged presence in the synaptic cleft. nih.govki.se This altered turnover rate can be observed through techniques like in vivo microdialysis, which has shown an increased duration of dopamine output following D3-L-DOPA administration. ki.se

This sustained level of dopamine may lead to a more stable stimulation of dopamine receptors, which is a desirable therapeutic outcome. ki.se The use of stable isotope-labeled compounds like DL-DOPA-2,5,6-d6 is a valuable tool for studying these complex neurotransmitter pool dynamics in real-time within the living brain. frontiersin.org

Regional Brain Distribution of Deuterated DOPA and Metabolites

Tissue-Specific Biodistribution and Accumulation Patterns

Beyond the central nervous system, the distribution of DL-DOPA-2,5,6-d6 and its metabolites in peripheral tissues is also of interest. Studies using radiolabeled L-DOPA have provided a general understanding of its biodistribution. Following administration, L-DOPA is taken up by various tissues. nih.gov

In preclinical models, imaging studies have detected administered L-DOPA-d3 throughout the entire rat brain, although at lower abundance in the intact striatum. diva-portal.org In humans, physiological uptake of 18F-DOPA is observed in the basal ganglia, liver, pancreas, and adrenal glands, with notable variability in the pancreas and adrenals. nih.gov While specific biodistribution data for DL-DOPA-2,5,6-d6 is not extensively detailed in the provided context, it is expected to follow a similar pattern to its non-deuterated and other isotopically labeled forms, with the key difference being the altered metabolic rate in tissues containing enzymes like MAO and DBH. nih.gov

Mechanistic Research Applications of Dl Dopa 2,5,6 D6

Elucidation of Neurotransmitter Synthesis and Catabolism Pathways

The precise tracking of neurotransmitter synthesis and breakdown is fundamental to understanding both normal brain function and the pathophysiology of neurological disorders. DL-DOPA-2,5,6-d6 offers a robust method for dissecting these intricate processes.

In Vitro Cellular Models for Dopaminergic Pathway Investigations

In vitro cellular models, such as neuronal cell lines and primary neuron cultures, are critical for studying the molecular and cellular aspects of dopaminergic neurotransmission. The use of DL-DOPA-2,5,6-d6 in these systems allows for the precise tracing of the conversion of exogenous DOPA into dopamine (B1211576) and its subsequent metabolites. For instance, studies using deuterated L-DOPA have successfully visualized and differentiated between endogenous and exogenous L-DOPA and its metabolites within the brain. nih.gov This ability to distinguish the fate of administered DOPA from the endogenous pool is crucial for accurately interpreting experimental results.

In models like the human neuroblastoma SH-SY5Y cell line, which can be differentiated into a dopaminergic phenotype, researchers can introduce DL-DOPA-2,5,6-d6 to the culture medium. plos.org By using techniques such as mass spectrometry, the appearance of deuterated dopamine (DA) and its metabolites, such as deuterated 3,4-dihydroxyphenylacetic acid (DOPAC) and deuterated homovanillic acid (HVA), can be quantified over time. This provides direct evidence of the activity of key enzymes in the dopamine pathway, namely aromatic L-amino acid decarboxylase (AADC) and monoamine oxidase (MAO), on the exogenously supplied precursor. nih.gov

Furthermore, these models can be genetically or pharmacologically manipulated to investigate the impact of specific proteins or drugs on dopamine metabolism. For example, by inhibiting AADC with a drug like carbidopa, researchers can study the upstream accumulation of DOPA and the alternative metabolic pathways it may enter. jst.go.jp The use of a labeled compound like DL-DOPA-2,5,6-d6 in such experiments provides clear, unambiguous data on the flux through these pathways.

Analysis of Amino Acid Transporter-Mediated Uptake (e.g., LAT)

The entry of DOPA into the brain and into neuronal cells is a critical, regulated step, primarily mediated by the large neutral amino acid transporter (LAT). uni.lu The stereoselectivity and kinetics of this transporter can be effectively studied using labeled DOPA isomers. DL-DOPA-2,5,6-d6, being a racemic mixture, allows for the investigation of the transport of both L- and D-isomers.

Studies have shown that L-DOPA is a substrate for LAT1, and its uptake can be influenced by the presence of other large neutral amino acids. uni.lu By incubating cells with DL-DOPA-2,5,6-d6 and measuring the intracellular concentration of the deuterated compound, researchers can determine the rate of uptake. Competitive inhibition assays, where other amino acids are co-incubated with DL-DOPA-2,5,6-d6, can reveal the specificity and affinity of the transporter for different substrates. This is crucial for understanding how dietary factors or other drugs might affect the bioavailability of DOPA to the brain.

Dynamic Metabolic Flux Analysis Using Stable Isotope Tracers

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic pathways within a biological system. nih.gov Stable isotope tracers are central to MFA, as they allow for the tracking of atoms through interconnected metabolic networks. nih.gov DL-DOPA-2,5,6-d6 is an ideal tracer for studying the dynamics of dopamine metabolism.

The principle of using a stable isotope-labeled compound like DL-DOPA-2,5,6-d6 in metabolic flux analysis involves introducing it into a biological system (e.g., cell culture, animal model) and monitoring the incorporation of the deuterium (B1214612) label into downstream metabolites over time. physiology.org The rate at which the label appears in dopamine, DOPAC, and HVA provides a direct measure of the turnover rates of these molecules. nih.gov

This approach allows researchers to move beyond static measurements of metabolite concentrations and gain a dynamic understanding of how metabolic pathways respond to various stimuli or disease states. For example, in models of Parkinson's disease, where dopaminergic neurons are lost, MFA with labeled DOPA can quantify the compensatory changes in dopamine synthesis and turnover in the remaining neurons. nih.gov The use of deuterated water (D2O) has also been employed to measure protein synthesis by tracking the incorporation of deuterium into nonessential amino acids, a principle that can be extended to the study of neurotransmitter synthesis. physiology.org

The kinetic isotope effect, where the C-D bond is stronger and thus broken more slowly than a C-H bond, can also be a factor in these studies. researchgate.net This effect can sometimes slow down the metabolic processing of deuterated compounds, which must be accounted for in the analysis but can also be exploited to study enzyme mechanisms. wikipedia.org

Stereoisomeric Activity and Metabolism Research (DL-DOPA vs. L-DOPA Enantiomers)

The biological activity of many molecules is highly dependent on their three-dimensional structure, or stereochemistry. DL-DOPA is a racemic mixture of two stereoisomers: L-DOPA and D-DOPA. While L-DOPA is the well-known immediate precursor to dopamine, D-DOPA has distinct and important biological activities. wikipedia.org DL-DOPA-2,5,6-d6 enables the simultaneous investigation of the metabolic fate and activity of both enantiomers.

Differential Effects on Enzyme Interactions and Biological Responses

L-DOPA is readily converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC). frontiersin.org In contrast, D-DOPA is not a direct substrate for AADC. nih.gov However, research has shown that D-DOPA is not inert. In the body, particularly in the kidneys, D-DOPA can be converted to L-DOPA through a two-step process. First, D-amino acid oxidase (DAAO) converts D-DOPA to its α-keto acid, 3,4-dihydroxyphenylpyruvic acid (DHPPA). DHPPA is then transaminated to form L-DOPA. nih.govwikipedia.org This unidirectional conversion explains why D-DOPA can exert dopaminergic effects, albeit with a delayed onset compared to L-DOPA.

Studies comparing the metabolic stability of L-DOPA and D-DOPA have found significant differences. In brain homogenates, L-DOPA is rapidly metabolized, while D-DOPA shows greater stability. nih.gov This differential stability has important implications for their respective pharmacological profiles.

The following table summarizes the key differences in the enzymatic processing and stability of L-DOPA and D-DOPA.

| Characteristic | L-DOPA | D-DOPA |

|---|---|---|

| Direct Substrate for AADC | Yes | No |

| Conversion to Dopamine | Direct (one step) | Indirect (multi-step via L-DOPA) |

| Key Conversion Enzymes | Aromatic L-amino acid decarboxylase (AADC) | D-amino acid oxidase (DAAO), DOPA transaminase |

| Stability in Brain Homogenate | Low | High |

D-DOPA Specific Research Applications

The unique biological properties of D-DOPA have opened up specific avenues of research. One of the most significant is its role as a potent, orally bioavailable, allosteric inhibitor of glutamate (B1630785) carboxypeptidase II (GCPII). nih.gov GCPII is an enzyme implicated in various neurological disorders, and its inhibition is a therapeutic target. The discovery of D-DOPA as a GCPII inhibitor provides a novel chemical scaffold for the development of new drugs. nih.gov

Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion of D-DOPA. These studies are crucial for evaluating its potential as a therapeutic agent. nih.gov

The following interactive table presents pharmacokinetic data for D-DOPA from a preclinical study in mice.

| Pharmacokinetic Parameter | Value |

|---|---|

| Oral Bioavailability (%) | 47.7 |

| Time to Maximum Plasma Concentration (Tmax, min) | 15 |

| Maximum Plasma Concentration (Cmax, nmol/mL) | 99.0 |

| Area Under the Curve in Plasma (AUCplasma, nmol·h/mL) | 72.7 |

| Area Under the Curve in Brain (AUCbrain, nmol·h/g) | 2.42 |

Furthermore, D-DOPA is being investigated for its potential to act as a neuromodulator, independent of its conversion to dopamine. nih.gov Its ability to be converted to L-DOPA in a slower, more sustained manner has also led to suggestions that the racemic mixture of DOPA might offer therapeutic advantages in conditions like Parkinson's disease by providing a more stable supply of dopamine. The use of deuterated D-DOPA in these studies is critical for accurately tracing its metabolic fate and distinguishing its effects from those of endogenous L-DOPA.

Application as a Research Tool in Preclinical Models of Neurological Conditions

The use of stable isotope-labeled compounds is a powerful technique in preclinical research to study the dynamic processes of neurotransmitter systems without perturbing the biological system with pharmacological doses. Deuterium-labeled molecules, such as deuterated DOPA, are particularly valuable as they can be distinguished from their endogenous, non-deuterated counterparts by mass spectrometry. This allows for precise tracking of their metabolic fate.

Investigation of Dopaminergic System Regulation in Experimental Models

The regulation of the dopaminergic system is critical in understanding the pathophysiology of diseases like Parkinson's disease and the effects of treatments such as L-DOPA therapy. While specific studies using DL-DOPA-2,5,6-d6 are not available, research with other stable isotope-labeled forms of L-DOPA has provided significant insights.

In experimental models of Parkinson's disease, such as those induced by neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP, the administration of labeled L-DOPA allows researchers to trace its conversion to dopamine and subsequent metabolism. acs.orgrug.nl This approach helps in understanding how the compromised dopaminergic system handles an exogenous precursor. For instance, studies have investigated the capacity of remaining dopaminergic terminals to synthesize and release dopamine, providing insights into compensatory mechanisms. nih.gov

Chronic L-DOPA administration can lead to downregulation of the dopaminergic system. mdpi.com The use of a deuterated tracer could, in principle, allow for the differentiation between the effects of chronic unlabeled L-DOPA treatment on the endogenous dopamine system versus the acute processing of a newly administered dose of labeled DOPA. This would enable a more precise understanding of receptor sensitivity changes and feedback regulation within the dopaminergic neurons.

Table 1: Key Findings in Dopaminergic System Regulation Using Labeled L-DOPA Analogs

| Research Finding | Experimental Model | Implication for Dopaminergic Regulation |

|---|---|---|

| Increased fractional dopamine synthesis per surviving terminal. nih.gov | 6-OHDA-lesioned rats and MPTP-treated mice. | Demonstrates compensatory upregulation of dopamine synthesis in remaining neurons. |

| Downregulation of dopamine receptors after chronic L-DOPA treatment. mdpi.com | Rats chronically treated with L-DOPA. | Suggests a mechanism for the wearing-off effect of L-DOPA therapy. |

Development and Evaluation of Deuterated PET Tracers for Neuroimaging Research

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to visualize and quantify biochemical processes. The development of specific PET tracers for the dopaminergic system has been instrumental in neurology research and clinical diagnostics. nih.govresearchgate.net 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]F-DOPA) is a well-established PET tracer for assessing the integrity of the presynaptic dopaminergic system. nih.gov

The strategic incorporation of deuterium into PET tracers is an emerging strategy to improve their imaging properties. This is based on the kinetic isotope effect, where the substitution of hydrogen with the heavier deuterium isotope can slow down the rate of metabolic reactions that break down the tracer. uni.lu This can lead to a longer biological half-life of the tracer in the target tissue, enhancing the specific signal and improving the accuracy of quantification. uni.lu

For example, it has been proposed that deuteration of [¹⁸F]F-DOPA could result in a superior PET tracer with better retention of its active metabolite, [¹⁸F]fluorodopamine, in the brain. uni.lu Similarly, other deuterated PET tracers for the dopamine transporter, such as [¹⁸F]FECNT-d₄, have been synthesized and shown to have improved in vivo stability compared to their non-deuterated counterparts. acs.orgnih.gov

While there is no specific literature on a PET tracer derived directly from DL-DOPA-2,5,6-d6, the principles suggest that such a compound could serve as a precursor for developing novel PET ligands. The deuteration at positions 2, 5, and 6 of the DOPA molecule could potentially influence its metabolism by enzymes like DOPA decarboxylase and catechol-O-methyltransferase (COMT), which could be leveraged to design tracers with optimized kinetics for neuroimaging.

Table 2: Examples of Deuterated PET Tracers for the Dopaminergic System

| Deuterated Tracer | Target | Rationale for Deuteration | Reference |

|---|---|---|---|

| [¹⁸F]fluoroDOPA-d1 (proposed) | Dopamine Synthesis | Slower metabolism by MAO, leading to better retention of [¹⁸F]fluorodopamine. | uni.lu |

| [¹⁸F]FECNT-d₄ | Dopamine Transporter (DAT) | Reduced degradation and non-specific binding of metabolites in the brain. | acs.orgnih.gov |

Studies on Neurotoxic Pathways of DOPA and its Metabolites in Cellular/Animal Systems

The long-term use of L-DOPA in Parkinson's disease is associated with concerns about potential neurotoxicity, although this remains a topic of debate. nih.gov The oxidation of DOPA and its primary metabolite, dopamine, can generate reactive oxygen species and neurotoxic quinones. mdpi.com

Cellular models, such as primary striatal neuron cultures, are used to investigate the mechanisms of L-DOPA-induced neurotoxicity. mdpi.com In such systems, the use of a deuterated compound like DL-DOPA-2,5,6-d6 could help in tracing the specific metabolic pathways that lead to the formation of toxic species. By using mass spectrometry to track the deuterated atoms, researchers could identify and quantify the production of specific neurotoxic metabolites derived from the administered DOPA.

In animal models of Parkinson's disease, such as the 6-OHDA rat model, neuroprotective strategies are often evaluated. mdpi.comuni-konstanz.de The use of a stable isotope-labeled DOPA in conjunction with these models could provide a more detailed picture of how a potential neuroprotective agent affects the metabolism and disposition of DOPA, and whether it mitigates the formation of toxic byproducts. For instance, studies have examined the neuroprotective effects of various compounds against 6-OHDA-induced toxicity in cellular and animal models. mdpi.comuni-konstanz.de

While no studies have specifically employed DL-DOPA-2,5,6-d6 for this purpose, the methodology of using stable isotope labeling to explore metabolism and toxicity is well-established in neurodegeneration research. frontiersin.orguni-duesseldorf.de

Table 3: Preclinical Models for Studying DOPA Neurotoxicity

| Model System | Key Features | Potential Application of Labeled DOPA |

|---|---|---|

| Primary striatal neuron cultures mdpi.com | Allows for direct assessment of neuronal cell death and mechanistic pathways in a controlled environment. | Tracing the formation of specific neurotoxic metabolites from the labeled DOPA. |

| Human neuronal cell lines (e.g., LUHMES) | Provide a reproducible human-derived system for high-throughput screening and mechanistic studies of neurotoxicity. | Investigating the influence of genetic background on DOPA metabolism and toxicity. |

| 6-OHDA-lesioned animal models acs.orgrug.nl | Mimics the dopaminergic neurodegeneration seen in Parkinson's disease, allowing for in vivo studies of neurotoxicity and neuroprotection. | Assessing how the diseased brain metabolizes DOPA and how neuroprotective agents modulate these pathways. |

Future Directions and Emerging Research Avenues

Advancements in Isotopic Labeling Technologies for Complex Molecules

The synthesis of isotopically labeled compounds, once a significant hurdle, has been streamlined by modern chemical techniques, making molecules like DL-DOPA-2,5,6-d6 more accessible for research. Future progress in this area is anticipated to focus on enhancing the efficiency, selectivity, and cost-effectiveness of deuterium (B1214612) incorporation into complex organic structures.

Key advancements include:

Late-Stage Hydrogen Isotope Exchange (HIE): This is arguably the most desirable method for preparing deuterated compounds as it allows for the introduction of isotopic labels into complex molecules at a late stage of the synthesis. acs.org This approach avoids the need for lengthy de novo synthesis from simple deuterated precursors. x-chemrx.com Methodologies using transition-metal catalysts, such as those based on iridium and palladium, have shown high efficiency under mild conditions. acs.orgopenmedscience.com

Flow Chemistry: The use of continuous-flow reactors instead of traditional batch synthesis offers precise control over reaction parameters like temperature and time, leading to improved yields and safety. x-chemrx.com This technology is being adapted for isotopic labeling, promising more efficient and scalable production of deuterated compounds. x-chemrx.com

Catalytic Deuteration: Novel catalytic systems are continually being developed to improve the regioselectivity of deuterium incorporation. wiseguyreports.comresearchgate.net This ensures the isotope is placed at the exact desired position on a molecule, which is critical for mechanistic studies and for creating stable isotope-labeled internal standards for mass spectrometry. researchgate.net

Modern Deuterium Labeling Methodologies

| Technique | Description | Key Advantage | Reference |

|---|---|---|---|

| Late-Stage HIE | Direct exchange of hydrogen for deuterium on a fully or partially assembled complex molecule, often using a metal catalyst. | Eliminates the need for lengthy synthesis from simple labeled starting materials. | acs.org |

| Flow Chemistry Synthesis | Utilizes continuous-flow reactors for the labeling reaction. | Offers precise reaction control, improved safety, and enhanced scalability. | x-chemrx.com |

| Transition Metal Catalysis | Employs catalysts (e.g., Iridium, Palladium) to facilitate selective H-D exchange. | High efficiency and selectivity under mild reaction conditions. | acs.orgopenmedscience.com |

| Enzymatic Synthesis | Uses enzymes to selectively incorporate deuterium into specific molecular sites. | High specificity for complex biological molecules. |

Integration with Multi-Omics Approaches for Comprehensive Metabolic Profiling

The future of biological research lies in the integration of multiple "omics" disciplines—genomics, proteomics, and metabolomics—to create a holistic view of a biological system. Isotope-labeled compounds like DL-DOPA-2,5,6-d6 are pivotal for the quantitative aspects of these studies, particularly in metabolomics and proteomics. nih.gov

Metabolomics, which investigates metabolite changes in biological samples, is increasingly used in Parkinson's disease research to find biomarkers and understand disease mechanisms. researchgate.netunl.edu In such studies, a deuterated standard like DL-DOPA-2,5,6-d6 is essential for accurately quantifying its non-labeled counterpart in complex samples like plasma or cerebrospinal fluid using mass spectrometry. researchgate.net

Looking ahead, the use of such tracers will be central to fluxomics , a sub-discipline of metabolomics that aims to measure the rates of metabolic pathways. By administering a deuterated compound and tracking the appearance of deuterium in downstream metabolites, researchers can map metabolic pathways and determine how they are altered in disease states or in response to therapeutic interventions. A study using deuterated L-DOPA has already demonstrated the ability to track its conversion to dopamine (B1211576) and norepinephrine (B1679862) in the mouse brain, showcasing the potential for this approach. plos.org This technique allows for the precise tracking and quantification of molecules in metabolic studies, drug development, and environmental monitoring. musechem.com

Expanding Research Applications in Diverse Biological Systems and Pathways

While L-DOPA is primarily associated with dopamine metabolism and Parkinson's disease, the utility of DL-DOPA-2,5,6-d6 as a research tool is not confined to this area. Future applications will likely see its use in exploring a wider range of biological questions.

Neurotransmitter Imaging: As demonstrated by derivatized-imaging mass spectrometry (IMS), deuterated L-DOPA can be used to visualize the distribution of exogenous L-DOPA and its metabolites in brain tissue with high specificity. plos.org This allows researchers to distinguish the administered drug from the body's endogenous pools and observe its regional metabolism. plos.org Future studies could apply this technique to investigate how other neurological conditions or drugs affect catecholamine pathways.

Investigating Off-Target Metabolism: The precise tracing enabled by isotopic labeling can help identify previously unknown metabolic pathways. By following the trail of the deuterium label, researchers can uncover where a compound or its metabolites accumulate, potentially revealing new biological functions or interactions.

Environmental and Food Safety Analysis: Stable isotope-labeled standards are crucial for the accurate quantification of trace amounts of chemicals in environmental and food samples. wiseguyreports.com While not a primary application for DL-DOPA-2,5,6-d6, the principles and techniques are transferable to the analysis of other amino acids or related compounds in various matrices.

Potential for Advancing Fundamental Understanding of Deuterium Effects in Biological Chemistry

Replacing hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE) . unam.mxlibretexts.org This occurs because the carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, requiring more energy to break. libretexts.org

Kinetic Isotope Effect (KIE) Principles

| Concept | Description | Significance in Research | Reference |

|---|---|---|---|

| Primary KIE | A change in reaction rate observed when an isotope is substituted at a position directly involved in bond-breaking in the rate-determining step. | Helps to identify rate-limiting steps in a reaction mechanism. | libretexts.org |

| kH/kD Ratio | The ratio of the rate constant for the reaction with hydrogen (kH) to the rate constant for the reaction with deuterium (kD). | A ratio > 1 (normal KIE) indicates the C-H bond is broken in a rate-limiting step. Typical values range from 1 to 8. | libretexts.org |

| Mechanism Elucidation | By observing a KIE, researchers can infer details about the transition state of an enzyme-catalyzed reaction. | Provides fundamental insights into how enzymes work and how drugs are metabolized. | nih.govacs.org |

Future research using DL-DOPA-2,5,6-d6 and other specifically deuterated molecules will continue to refine our understanding of enzyme mechanisms. For instance, investigating the metabolism of deuterated L-DOPA by enzymes like monoamine oxidase (MAO) and dopamine β-hydroxylase has already shown that deuteration can slow down these processes. nih.gov This fundamental knowledge is not merely academic; it underpins the development of "deuterated drugs," where isotopic substitution is used intentionally to slow down drug metabolism, potentially improving a drug's pharmacokinetic profile. x-chemrx.comsciencecoalition.org

Q & A

Basic Research Questions

Q. What is the role of DL-DOPA-2,5,6-d6 in metabolic pathway studies, and how should it be integrated into experimental designs?

- Methodological Answer : DL-DOPA-2,5,6-d6, a deuterated isotopologue of DL-DOPA, is primarily used as an internal standard in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies to quantify endogenous DOPA levels. To integrate it into metabolic studies:

Standard Preparation : Prepare calibration curves using known concentrations of DL-DOPA-2,5,6-d6 to establish a linear dynamic range .

Sample Spiking : Add a fixed amount to biological samples (e.g., plasma, cerebrospinal fluid) before extraction to correct for matrix effects .

Isotopic Purity Validation : Use high-resolution MS to confirm isotopic enrichment (>98%) and rule out interference from non-deuterated analogs .

Q. How can researchers ensure isotopic stability and minimize deuterium exchange in DL-DOPA-2,5,6-d6 during long-term storage?

- Methodological Answer :

Storage Conditions : Store lyophilized aliquots at -80°C in inert atmospheres (argon or nitrogen) to prevent proton-deuterium exchange .

Solvent Selection : Avoid protic solvents (e.g., water, methanol) during reconstitution; use deuterated solvents (e.g., DMSO-d6) for NMR applications .

Regular QC Checks : Perform quarterly stability tests via LC-MS to monitor deuterium retention ratios .

Advanced Research Questions

Q. How do isotopic effects of DL-DOPA-2,5,6-d6 influence kinetic parameters in enzyme assays, and how can these be experimentally mitigated?

- Methodological Answer :

- Isotopic Effects : Deuteration at positions 2,5,6 alters bond vibrational frequencies, potentially slowing enzymatic catalysis (e.g., tyrosine hydroxylase activity).

- Mitigation Strategies :

Control Experiments : Compare reaction rates between deuterated and non-deuterated substrates under identical conditions .

Computational Modeling : Use density functional theory (DFT) to predict isotopic impacts on transition-state energetics .

Hybrid Assays : Combine DL-DOPA-2,5,6-d6 with non-deuterated co-factors to isolate isotopic effects on specific reaction steps .

Q. What analytical approaches resolve conflicting data when DL-DOPA-2,5,6-d6 is used to quantify DOPA in heterogeneous biological matrices?

- Methodological Answer :

Matrix-Matched Calibration : Prepare standards in the same biological matrix (e.g., human serum) to account for ion suppression/enhancement .

Cross-Validation : Confirm LC-MS results with orthogonal techniques (e.g., immunoassays) to rule out method-specific biases .

Data Normalization : Apply multivariate analysis (e.g., PCA) to distinguish signal noise from true variations in deuterated tracer recovery .

Synthesis and Characterization

Q. What are the critical steps in synthesizing DL-DOPA-2,5,6-d6 with high isotopic fidelity, and how can intermediates be characterized?

- Methodological Answer :

- Synthetic Route :

Experimental Design Frameworks

Q. How can the PICOT framework structure hypothesis-driven studies using DL-DOPA-2,5,6-d6?

- Methodological Answer :

- Population (P) : Neuronal cell lines (e.g., SH-SY5Y) treated with deuterated DOPA.

- Intervention (I) : Isotopic tracing of dopamine biosynthesis pathways.

- Comparison (C) : Non-deuterated DOPA controls.

- Outcome (O) : Quantify deuterium retention in metabolites via MS.

- Time (T) : 24–72 hr incubation periods.

- Application : This framework ensures alignment between deuterated tracer use and measurable biochemical outcomes .

Data Contradiction Analysis

Q. How should researchers address discrepancies in deuterium incorporation rates reported across studies using DL-DOPA-2,5,6-d6?

- Methodological Answer :

Meta-Analysis : Systematically review protocols (e.g., extraction solvents, MS parameters) to identify variability sources .

Interlaboratory Studies : Collaborate to replicate experiments under standardized conditions .

Error Propagation Modeling : Quantify uncertainties in deuterium quantification using Monte Carlo simulations .

Ethical and Reporting Standards

Q. What ethical considerations apply when using deuterated compounds in preclinical studies?

- Methodological Answer :

Waste Disposal : Follow institutional guidelines for deuterated waste (e.g., separate collection for incineration) .

Data Transparency : Report isotopic purity, storage conditions, and QC metrics in supplementary materials .

Animal Welfare : Ensure deuterated doses do not exceed physiological thresholds in in vivo models .

Tables for Methodological Reference

Table 1 : Comparison of Analytical Techniques for DL-DOPA-2,5,6-d6 Characterization

Table 2 : Common Pitfalls in Deuterated Tracer Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.